(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
U-51605 is a stable analog of the endoperoxide prostaglandin H2 (PGH2). It is an inhibitor of both prostacyclin (PGI) and thromboxane (TX) synthases with more selectivity towards PGI synthase. U-51605 is also a partial agonist at TP receptors. In human foreskin fibroblasts, U-51605 inhibits PGI synthase at a concentration of 2.8 µM, whereas, human platelet TX synthase is inhibited at a concentration of 5.6 µM. At concentrations up to 1 µM, U-51605 reduced the release of prostacyclin in SHR aorta elicited by the calcium ionophore A-23187 with no effect on TXA2 production and yet significantly increased PGE2 and PGF2α release.
Brand Name:
Vulcanchem
CAS No.:
64192-56-9
VCID:
VC0160249
InChI:
InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1
SMILES:
CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O
Molecular Formula:
C20H32N2O2
Molecular Weight:
332.5 g/mol
(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid
CAS No.: 64192-56-9
Reference Standards
VCID: VC0160249
Molecular Formula: C20H32N2O2
Molecular Weight: 332.5 g/mol
CAS No. | 64192-56-9 |
---|---|
Product Name | (Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
Molecular Formula | C20H32N2O2 |
Molecular Weight | 332.5 g/mol |
IUPAC Name | (Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |
Standard InChI | InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1 |
Standard InChIKey | SRIZDZJPKIYUPZ-ACGFIOGVSA-N |
Isomeric SMILES | C/C=C/CCCCC[C@@]12C[C@H]([C@H](C1)N=N2)C/C=C\CCCC(=O)O |
SMILES | CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |
Canonical SMILES | CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |
Description | U-51605 is a stable analog of the endoperoxide prostaglandin H2 (PGH2). It is an inhibitor of both prostacyclin (PGI) and thromboxane (TX) synthases with more selectivity towards PGI synthase. U-51605 is also a partial agonist at TP receptors. In human foreskin fibroblasts, U-51605 inhibits PGI synthase at a concentration of 2.8 µM, whereas, human platelet TX synthase is inhibited at a concentration of 5.6 µM. At concentrations up to 1 µM, U-51605 reduced the release of prostacyclin in SHR aorta elicited by the calcium ionophore A-23187 with no effect on TXA2 production and yet significantly increased PGE2 and PGF2α release. |
Synonyms | 9α,11α-azoprosta-5Z,13E-dien-1-oic acid |
Reference | 1.Needleman, P.,Bryan, B.,Wyche, A., et al. Thromboxane synthetase inhibitors as pharmacological tools: Differential biochemical and biological effects on platelet suspensions. Prostaglandins 14, 897-907 (1977). |
PubChem Compound | 6438575 |
Last Modified | Nov 11 2021 |
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